2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide
Brand Name: Vulcanchem
CAS No.: 2640843-52-1
VCID: VC11855473
InChI: InChI=1S/C19H18BrN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24)
SMILES: CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br
Molecular Formula: C19H18BrN3O
Molecular Weight: 384.3 g/mol

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide

CAS No.: 2640843-52-1

Cat. No.: VC11855473

Molecular Formula: C19H18BrN3O

Molecular Weight: 384.3 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide - 2640843-52-1

Specification

CAS No. 2640843-52-1
Molecular Formula C19H18BrN3O
Molecular Weight 384.3 g/mol
IUPAC Name 2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzamide
Standard InChI InChI=1S/C19H18BrN3O/c1-23-18(11-13-22-23)15-8-6-14(7-9-15)10-12-21-19(24)16-4-2-3-5-17(16)20/h2-9,11,13H,10,12H2,1H3,(H,21,24)
Standard InChI Key LINFHBGEOWWAHV-UHFFFAOYSA-N
SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br
Canonical SMILES CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CC=C3Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • A 2-bromobenzamide moiety, which contributes to electrophilic reactivity and potential hydrogen-bonding interactions.

  • An ethyl spacer connecting the benzamide to a phenyl ring, enhancing conformational flexibility.

  • A 1-methyl-1H-pyrazol-5-yl group, a heterocyclic aromatic system known for modulating solubility and target affinity .

The molecular formula is C₂₀H₁₉BrN₃O, with a molecular weight of 397.29 g/mol. Computational models predict a log P (octanol-water partition coefficient) of ~2.5–3.0, indicating moderate lipophilicity conducive to membrane permeability . The topological polar surface area (TPSA) is estimated at 60–70 Ų, suggesting reasonable bioavailability .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₁₉BrN₃O
Molecular Weight397.29 g/mol
log P (iLOGP)2.45
TPSA65.5 Ų
Solubility (ESOL)0.05 mg/mL (poor)
CYP450 InhibitionLikely CYP1A2 inhibitor

Spectral Characterization

While experimental NMR or mass spectrometry data for this specific compound are unavailable, analogs like ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate exhibit characteristic signals:

  • ¹H NMR: Aromatic protons resonate at δ 7.91–7.93 ppm, methyl groups at δ 3.82–3.92 ppm, and ethyl ester protons at δ 4.32 ppm (q) and 1.36 ppm (t) .

  • LCMS: A molecular ion peak at m/z 233.3 ([M+H]⁺) for the ethyl ester intermediate .

These patterns suggest that the target compound would display similar aromatic proton signals and distinct methyl/ethyl resonances in its NMR spectrum.

Synthesis and Reaction Pathways

Retrosynthetic Analysis

The compound can be synthesized via a three-step sequence:

  • Bromination of Pyrazole Precursors: Analogous to the synthesis of ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate, where tert-butyl nitrite and copper(II) bromide mediate diazotization and bromination of a 5-aminopyrazole derivative .

  • Coupling of the Pyrazole-Phenyl Ethylamine: The ethylamine linker is introduced via Buchwald-Hartwig amination or reductive amination between 4-(1-methylpyrazol-5-yl)benzaldehyde and ethylamine.

  • Benzamide Formation: The final step involves coupling 2-bromobenzoic acid with the ethylamine intermediate using carbodiimide-based activators like EDC/HOBt .

Step 1: Bromination of Pyrazole Intermediates

A mixture of 5-amino-1-methyl-1H-pyrazole-4-carboxylate (10.0 g, 59.1 mmol), tert-butyl nitrite (14.1 mL, 107 mmol), and copper(II) bromide (20.0 g, 88.6 mmol) in acetonitrile (65 mL) is heated to 65°C for 24 hours . Workup yields the brominated pyrazole ester in 66% yield (9.10 g) .

Step 2: Hydrolysis to Carboxylic Acid

The ester intermediate (8.00 g, 34.3 mmol) is hydrolyzed using lithium hydroxide monohydrate (3.17 g, 75.5 mmol) in a THF/water/ethanol mixture (3:1:1 v/v) at room temperature . Acidification with HCl affords the carboxylic acid in 92% yield (6.49 g) .

Step 3: Amide Bond Formation

The carboxylic acid (6.49 g, 31.7 mmol) is activated with EDC/HOBt and coupled with 2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethylamine in DMF. Purification by silica chromatography yields the target benzamide .

Table 2: Representative Reaction Yields

StepReactionYieldConditions
1Bromination66%CuBr₂, t-BuONO, 65°C, 24h
2Ester Hydrolysis92%LiOH, THF/H₂O/EtOH, RT
3Amide Coupling75%*EDC/HOBt, DMF, 0°C→RT

*Theoretical yield based on analogous reactions .

Pharmacological and Biological Activity

Hypothesized Mechanisms of Action

The structural features of 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzamide suggest potential kinase inhibitory activity. Pyrazole derivatives are known to target ATP-binding pockets in kinases like JAK2 and EGFR . The bromine atom may enhance binding through halogen bonds with kinase hinge regions .

ADMET Profiling

  • Absorption: High gastrointestinal absorption is predicted due to moderate log P and TPSA .

  • BBB Permeation: Likely BBB-permeant, as analogs exhibit log BB values >0.3 .

  • Metabolism: Susceptible to CYP1A2-mediated oxidation, necessitating co-administration with inhibitors in therapeutic settings .

  • Toxicity: No PAINS alerts, but the bromine atom raises potential off-target reactivity concerns .

Applications in Medicinal Chemistry

Antibiotic Development

Pyrazole-benzamide hybrids demonstrate activity against Gram-positive bacteria, with MIC values <1 µg/mL for Staphylococcus aureus . The bromine substituent may enhance membrane disruption via hydrophobic interactions .

Kinase Inhibitor Scaffolds

In silico docking studies suggest strong binding affinity (ΔG < -9 kcal/mol) for JAK2 and EGFR kinases, positioning this compound as a lead for oncology therapeutics .

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